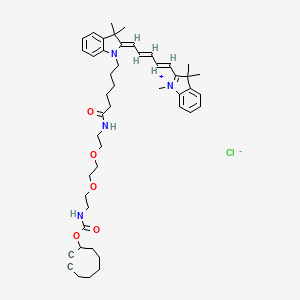
Cy5-PEG2-SCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy5-PEG2-SCO is a dye derivative of Cyanine 5 containing two polyethylene glycol units. It features a succinimidyl carbonate group that can covalently bond to amino groups, making it particularly useful for labeling proteins and peptides, especially those containing lysine residues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG2-SCO involves the conjugation of Cyanine 5 with polyethylene glycol units and the introduction of a succinimidyl carbonate group. The reaction typically occurs under mild conditions to preserve the functional groups and ensure high yield. The process involves:
Conjugation of Cyanine 5 with Polyethylene Glycol: This step involves the reaction of Cyanine 5 with polyethylene glycol units in the presence of a coupling agent.
Introduction of Succinimidyl Carbonate Group: The final step involves the reaction of the polyethylene glycol-conjugated Cyanine 5 with succinimidyl carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Cy5-PEG2-SCO primarily undergoes substitution reactions due to the presence of the succinimidyl carbonate group. This group reacts with amino groups in proteins and peptides, forming stable covalent bonds .
Common Reagents and Conditions
Reagents: Common reagents include Cyanine 5, polyethylene glycol, and succinimidyl carbonate.
Conditions: Reactions are typically carried out under mild conditions to preserve the functional groups and ensure high yield.
Major Products
The major product of the reaction between this compound and amino groups in proteins or peptides is a covalently bonded conjugate, which retains the fluorescent properties of Cyanine 5 .
Applications De Recherche Scientifique
Cy5-PEG2-SCO has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in labeling proteins and peptides for imaging and tracking in live cells.
Medicine: Utilized in diagnostic assays and therapeutic monitoring.
Industry: Applied in the development of biosensors and other analytical tools
Mécanisme D'action
Cy5-PEG2-SCO exerts its effects through the covalent bonding of its succinimidyl carbonate group to amino groups in proteins and peptides. This covalent bond formation is facilitated by the nucleophilic attack of the amino group on the carbonyl carbon of the succinimidyl carbonate group. The resulting conjugate retains the fluorescent properties of Cyanine 5, allowing for visualization and tracking in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cy3-PEG2-SCO: Similar structure but with different fluorescent properties.
Cy5.5-PEG2-SCO: Another derivative with slightly different spectral properties.
Cy7-PEG2-SCO: Features a longer polymethine chain, resulting in different absorption and emission properties
Uniqueness
Cy5-PEG2-SCO is unique due to its optimal balance of fluorescence efficiency and stability, making it highly suitable for a wide range of applications. Its ability to form stable covalent bonds with amino groups in proteins and peptides further enhances its versatility .
Propriétés
Formule moléculaire |
C47H63ClN4O5 |
|---|---|
Poids moléculaire |
799.5 g/mol |
Nom IUPAC |
cyclooct-2-yn-1-yl N-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C47H62N4O5.ClH/c1-46(2)38-23-16-18-25-40(38)50(5)42(46)27-13-9-14-28-43-47(3,4)39-24-17-19-26-41(39)51(43)32-20-10-15-29-44(52)48-30-33-54-35-36-55-34-31-49-45(53)56-37-21-11-7-6-8-12-22-37;/h9,13-14,16-19,23-28,37H,6-8,10-11,15,20-21,29-36H2,1-5H3,(H-,48,49,52,53);1H |
Clé InChI |
WLRCYNCCQPLXED-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B12375655.png)
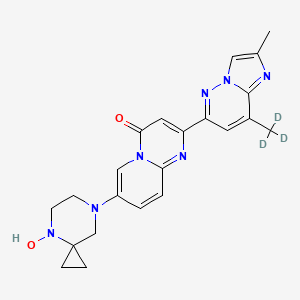
![N-[(2S)-1-[[(1S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12375674.png)
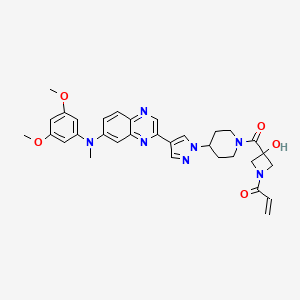
![1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B12375681.png)
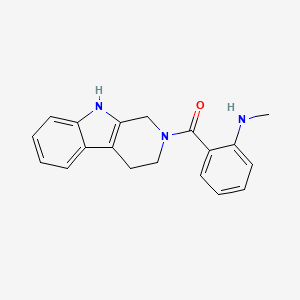
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375688.png)
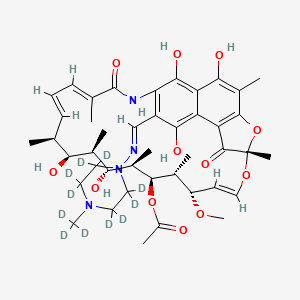
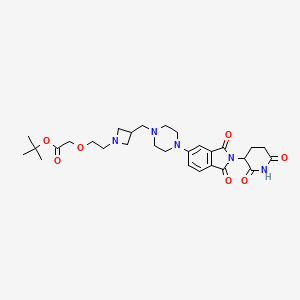
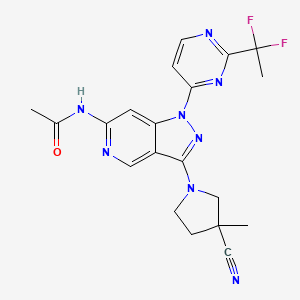
![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)
![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)

